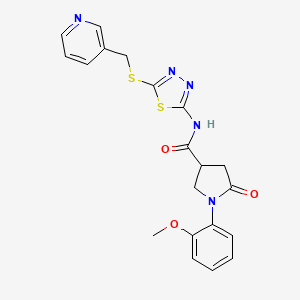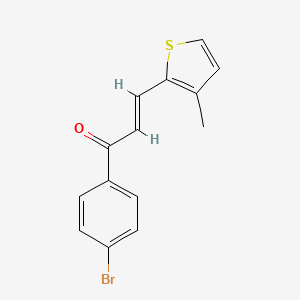![molecular formula C15H8ClFN2O2S B2400189 4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207026-33-2](/img/structure/B2400189.png)
4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, also known as CTZ, is a chemical compound used in scientific research. It is a member of the benzothiazine family of compounds, which are known for their diverse biological activities. CTZ has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. In
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Analgesic Properties
Thiazole compounds have also been associated with analgesic properties . This means they can be used in the development of pain-relieving medications.
Anti-inflammatory Applications
These compounds have shown potential in anti-inflammatory applications . This makes them useful in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties . They could be used in the development of new antibiotics, which is particularly important given the rise of antibiotic-resistant bacteria.
Antifungal Properties
In addition to their antimicrobial activity, thiazole compounds have also shown antifungal properties . This could lead to the development of new treatments for fungal infections.
Antiviral Applications
Thiazole derivatives have been used in the preparation of nucleotide anti-viral prodrugs . This suggests potential applications in the treatment of viral infections.
Antitumor and Cytotoxic Activity
Some thiazole derivatives have demonstrated potent effects on prostate cancer cells . This suggests potential applications in cancer treatment.
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazole derivatives, which are structurally related to the compound , have shown potent antileishmanial and antimalarial activities . This suggests potential applications in the treatment of leishmaniasis and malaria.
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) proteins . TLR4 proteins play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
The compound interacts with TLR4 proteins through a series of molecular interactions. These include Pi–pi T-shaped interactions with the aromatic ring of the benzothiazine 1,1 dioxide ring and pi-alkyl interactions with the same aromatic ring . The compound also forms hydrogen bonds with several residues through the benzothiazole –S O group .
Pharmacokinetics
The in silico pharmacokinetic profile of the compound was predicted using SWISS/ADME . The compound adheres to Lipinski’s rule of five, which suggests good bioavailability, with slight deviation in molecular weight .
Result of Action
The compound exhibits excellent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA) . This suggests that the compound’s action results in the inhibition of bacterial growth.
properties
IUPAC Name |
4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-6-3-11(17)7-14(15)19/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVPOKZJIZOMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)
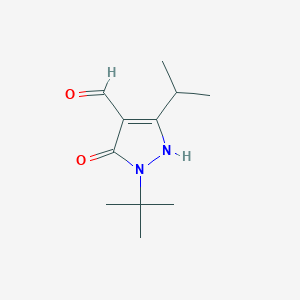
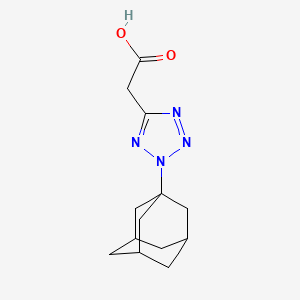
![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)

![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)
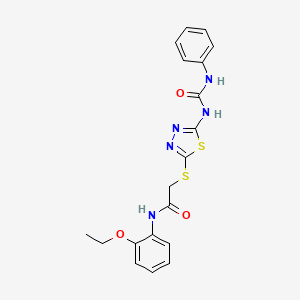
![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)
